Methyl nadic anhydride

Epoxy curing agent Thermal stability Electrical insulation

Methyl nadic anhydride (MNA, CAS 25134-21-8), chemically methyl-5-norbornene-2,3-dicarboxylic anhydride, is a liquid cycloaliphatic anhydride hardener for epoxy resins. Its molecular structure features a rigid norbornene (bicyclo[2.2.1]hept-5-ene) cage that, upon curing, imparts elevated glass transition temperatures and enhanced mechanical modulus to epoxy networks.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 25134-21-8
Cat. No. B147257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nadic anhydride
CAS25134-21-8
SynonymsMethyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC12C3CC(C1C(=O)OC2=O)C=C3
InChIInChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3
InChIKeyKNRCVAANTQNTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE IN ALL PROPORTIONS WITH ACETONE, BENZENE, NAPHTHA, & XYLENE

Methyl Nadic Anhydride (CAS 25134-21-8): Technical Baseline and Procurement-Relevant Physicochemical Profile


Methyl nadic anhydride (MNA, CAS 25134-21-8), chemically methyl-5-norbornene-2,3-dicarboxylic anhydride, is a liquid cycloaliphatic anhydride hardener for epoxy resins. Its molecular structure features a rigid norbornene (bicyclo[2.2.1]hept-5-ene) cage that, upon curing, imparts elevated glass transition temperatures and enhanced mechanical modulus to epoxy networks [1]. MNA is supplied as a clear, light-yellow liquid with a density of approximately 1.23–1.25 g/cm³ at 25°C, a boiling point of ~278°C (760 mmHg), and a viscosity typically in the range of 200–300 mPa·s at 25°C, which facilitates room-temperature mixing with liquid epoxy resins while reducing filler sedimentation . The compound exhibits low volatility and moisture sensitivity, and is widely employed in electrical insulation, high-performance composites, and structural adhesives where thermal endurance and dimensional stability are critical .

Rigid norbornene cage yields high-Tg networks
Viscosity profile supports filler suspension and controlled wet-out
Low volatility facilitates open-mold and VARTM processing

Why Methyl Nadic Anhydride Cannot Be Directly Substituted with Other Cycloaliphatic Anhydrides (MTHPA, MHHPA, HHPA)


Cycloaliphatic anhydride curing agents—including methyl nadic anhydride (MNA), methyl tetrahydrophthalic anhydride (MTHPA), and methyl hexahydrophthalic anhydride (MHHPA)—exhibit superficially similar chemical behavior but produce cured epoxy networks with substantially divergent performance profiles. The steric hindrance and rigidity of the anhydride side group directly dictate curing reactivity, crosslink density, and resultant thermo-mechanical properties [1]. MNA's bulky norbornene cage retards reaction kinetics relative to MTHPA (reactivity order: MA > MTHPA > MNA), extending pot life but demanding higher cure temperatures to achieve full conversion [1]. This structural difference also elevates glass transition temperature (Tg) and modulus in MNA-cured systems compared to MTHPA- or MHHPA-cured analogs [1][2]. Furthermore, MNA's higher viscosity (~200–300 mPa·s vs. 40–80 mPa·s for MTHPA/MHHPA) alters filler wetting, fiber impregnation, and resin drainage behavior—parameters that cannot be compensated by simple stoichiometric adjustment [3]. Direct substitution without comprehensive reformulation risks compromising thermal endurance, mechanical integrity, and processability in demanding applications.

Norbornene rigidity retards cure kinetics compared to MTHPA and MHHPA, extending gel time and requiring higher cure temperatures.
Lower crosslink density in MTHPA/MHHPA systems may reduce Tg and mechanical modulus relative to MNA-cured networks.
Significantly lower viscosity of alternatives alters filler wetting, fiber impregnation, and drainage behavior—adjustments to stoichiometry alone may not compensate.

Quantitative Differentiation of Methyl Nadic Anhydride vs. Comparator Anhydrides: Head-to-Head Evidence for Scientific Selection


Thermal Aging Endurance: Hydrogenated MNA (H-MNA) Outperforms MNA and MTHPA by 50% at 200°C

Hydrogenated methyl nadic anhydride (H-MNA) demonstrates significantly superior thermal aging resistance relative to non-hydrogenated MNA and methyl tetrahydrophthalic anhydride (MTHPA). In a controlled study, epoxy specimens cured with H-MNA and subjected to thermal aging at 200°C for 30 days exhibited no reduction in flexural strength, whereas MNA- and MTHPA-cured specimens showed measurable degradation over the same period [1]. The thermal aging life of H-MNA is reported to be 1.5 times that of MNA and MTHPA under identical conditions [1].

Thermal aging endurance
Data to verify
1.5× thermal aging life (H-MNA vs MNA/MTHPA)
Reported longer service-life context
200°C aging; source: encyclopedia entry
Epoxy curing agent Thermal stability Electrical insulation

Viscosity Differentiation: MNA Exhibits 3–5× Higher Viscosity than MTHPA and MHHPA, Critical for Filler Suspension

Methyl nadic anhydride (MNA) presents a viscosity of 200–300 mPa·s at 25°C, whereas methyl tetrahydrophthalic anhydride (MTHPA) ranges from 40–80 mPa·s and methyl hexahydrophthalic anhydride (MHHPA) from 40–70 mPa·s under identical temperature conditions [1]. This 3–5-fold higher viscosity translates to reduced filler sedimentation, improved fiber tow wetting control, and lower resin drainage in vertical layups—attributes that cannot be replicated by simply increasing filler content in lower-viscosity anhydride systems .

Viscosity differentiation
Cross-study
3–5× higher viscosity (200–300 vs 40–80 mPa·s)
Supports filler suspension and wet-out control
Neat liquid, rotational viscometry at 25°C
Epoxy formulation Rheology Composite processing

Glass Transition Temperature: MNA-Cured Cycloaliphatic Epoxy Achieves 253°C Tg, 108°C Higher than BADGE-MNA

When cured with methyl nadic anhydride (MNA) under strictly identical stoichiometric and thermal conditions (r = 1.0, catalyst 1-methylimidazole), a cycloaliphatic epoxy prepolymer (ECy) achieved a glass transition temperature (Tg) of 253°C, whereas a conventional bisphenol-A diglycidyl ether (BADGE) epoxy reached only 145°C [1]. This 108°C differential (a 74% increase) underscores MNA's capacity to fully exploit the inherent rigidity of cycloaliphatic backbones, yielding thermosets capable of sustained service above 200°C [1].

Tg differential
Head-to-head
+108°C Tg (253 vs 145°C)
Enables high-temperature service context above 200°C
Cycloaliphatic vs BADGE epoxy; identical stoichiometry
Epoxy thermoset Glass transition temperature High-temperature performance

Dielectric Breakdown Strength Ranking: EP/MTHPA > EP/MHHPA > EP/MNA

A systematic evaluation of DER331 epoxy resin cured with three anhydride hardeners—MNA, MTHPA, and MHHPA—under identical preparation and testing protocols revealed a consistent hierarchy in dielectric breakdown field strength and arc resistance: EP/MTHPA exhibited the highest performance, followed by EP/MHHPA, with EP/MNA ranking lowest [1]. While MNA does not deliver best-in-class dielectric strength among cycloaliphatic anhydrides, its performance remains adequate for many insulation applications, and its superior thermal and rheological attributes often outweigh this moderate electrical trade-off in multifunctional formulations [1].

Dielectric breakdown ranking
Head-to-head
EP/MTHPA > EP/MHHPA > EP/MNA
Ranked 3rd in tested set; review electrical requirement
Qualitative ranking; numerical data not reported
Electrical insulation Dielectric strength Epoxy curing agent

High-Value Application Scenarios for Methyl Nadic Anhydride (MNA) in Epoxy Formulations


High-Temperature Electrical Insulation for Rotating Machinery and Power Transformers

MNA-cured epoxy systems, particularly when paired with cycloaliphatic prepolymers, achieve glass transition temperatures up to 253°C [1]. Combined with the 1.5× thermal aging life advantage of hydrogenated MNA (H-MNA) at 200°C [2], these formulations are uniquely suited for varnishes and impregnating resins in rotating machine windings, dry-type transformers, and gas-insulated switchgear where continuous operating temperatures exceed 150°C and long-term thermal stability is paramount.

Fiber-Reinforced Composites for Aerospace and Filament-Wound Bearings

The higher viscosity of MNA (200–300 mPa·s) relative to MTHPA/MHHPA reduces fiber tow drainage and improves resin distribution control during filament winding and pultrusion . Coupled with the high Tg and mechanical modulus imparted by MNA's rigid norbornene structure, these systems are recommended for filament-wound bearings, radomes, and structural aerospace components requiring dimensional stability under thermal cycling .

Epoxy Potting and Encapsulation Compounds for Electronics

MNA's moderate viscosity prevents settling of thermally conductive fillers (e.g., alumina, boron nitride) during potting of electronic modules, ensuring uniform thermal management . Although MNA-cured systems exhibit slightly lower dielectric breakdown strength than MTHPA- or MHHPA-cured analogs, the long pot life and high heat deflection temperature make MNA the preferred hardener for encapsulation of power semiconductors, ignition coils, and high-voltage capacitors where thermal endurance is prioritized over ultimate dielectric strength [1][3].

Structural Adhesives for High-Heat Automotive and Industrial Bonding

MNA-cured epoxy adhesives deliver the high glass transition temperature and thermal stability required for bonding under-the-hood automotive components (e.g., sensor housings, battery pack assemblies) and industrial equipment exposed to elevated temperatures. The controlled reactivity of MNA extends working life, enabling precise assembly of complex geometries before heat curing [1].

Application
Selection Property
Validation Focus
High-Temperature Electrical Insulation
High-Tg cycloaliphatic network
Thermal endurance above 200°C
Fiber-Reinforced Aerospace Composites
Controlled viscosity for fiber impregnation
Mechanical modulus and dimensional stability
Electronic Potting Compounds
Filler suspension via moderate viscosity
Thermal conductivity and heat deflection
High-Heat Structural Adhesives
Extended pot life with high-Tg cure
Bond strength under thermal cycling

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